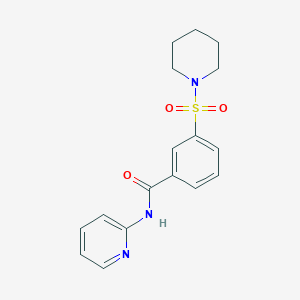
3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide, also known as PSB-603, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent and selective antagonist of the orexin-1 receptor, which is a key regulator of wakefulness and arousal in the brain. In
Wirkmechanismus
3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide acts as a selective antagonist of the orexin-1 receptor, which is a G protein-coupled receptor that is primarily expressed in the hypothalamus. The binding of orexin-A to the orexin-1 receptor activates a signaling cascade that leads to increased wakefulness and arousal. 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide blocks this signaling cascade by binding to the orexin-1 receptor and preventing orexin-A from binding. This results in decreased wakefulness and arousal, which can have therapeutic implications for various disorders.
Biochemical and Physiological Effects:
3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has been shown to have a number of biochemical and physiological effects in animal models. This compound has been shown to decrease wakefulness and increase sleep in rats, suggesting that it may have potential as a sleep aid. 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has also been shown to decrease food intake and body weight in rats, suggesting that it may have potential as a treatment for obesity. Additionally, 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has been shown to decrease stress-induced reinstatement of drug-seeking behavior in rats, suggesting that it may have potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has several advantages for use in lab experiments. This compound is highly selective for the orexin-1 receptor, which allows for precise manipulation of orexin signaling in animal models. Additionally, 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has been shown to have good pharmacokinetic properties, which allows for easy administration and dosing in animal models. However, there are also limitations to the use of 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide in lab experiments. This compound has not been extensively studied in humans, and its safety and efficacy in humans is not well established. Additionally, 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has a relatively short half-life in the body, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide. One area of interest is the potential use of this compound as a sleep aid or treatment for insomnia. Another area of interest is the potential use of 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide as a treatment for obesity or other metabolic disorders. Additionally, 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide may have potential as a treatment for addiction or other psychiatric disorders. Further research is needed to fully explore the potential therapeutic applications of 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide.
Synthesemethoden
The synthesis of 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide involves several steps, including the reaction of 2-chloro-5-nitropyridine with piperidine, followed by reduction with hydrogen gas and palladium on carbon catalyst. The resulting intermediate is then reacted with 4-aminobenzamide and treated with sulfuryl chloride to yield the final product. This synthesis method has been optimized for high yield and purity, and has been used to produce 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide for research purposes.
Wissenschaftliche Forschungsanwendungen
3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has been used extensively in scientific research to investigate the role of the orexin-1 receptor in various physiological and pathological processes. This compound has been shown to be effective in blocking the effects of orexin-A, a neuropeptide that regulates wakefulness and arousal, in animal models. 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has also been used to study the effects of orexin-1 receptor antagonism on feeding behavior, stress response, and addiction-related behaviors.
Eigenschaften
IUPAC Name |
3-piperidin-1-ylsulfonyl-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-16-9-2-3-10-18-16)14-7-6-8-15(13-14)24(22,23)20-11-4-1-5-12-20/h2-3,6-10,13H,1,4-5,11-12H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZGVQPHPKMFPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4R*)-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5681519.png)
![N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5681520.png)
![methyl 4-{5-[(2-imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]-2-furyl}benzoate](/img/structure/B5681525.png)
![N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5681530.png)
![N-methyl-N-[3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5681534.png)

![(1R*,5R*)-3-(methylsulfonyl)-6-(3-morpholin-4-ylbenzyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5681545.png)
![2,6-dimethyl-4-[(4-methylphenyl)amino]phenol](/img/structure/B5681553.png)
![2-[5-(2-ethylpyridin-4-yl)-1-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5681560.png)
![5-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681563.png)

![4-({2-[1-(phenylacetyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5681574.png)
![3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B5681606.png)
![2-[(2-{1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5681610.png)